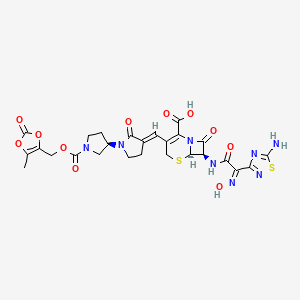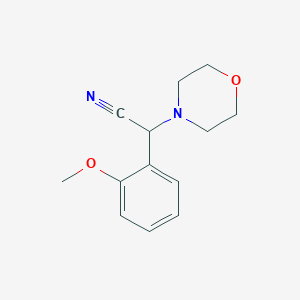
(2-Ethoxynaphthalen-1-yl)methanamine
Descripción general
Descripción
(2-Ethoxynaphthalen-1-yl)methanamine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
(2-Ethoxynaphthalen-1-yl)methanamine has been synthesized and characterized through various chemical processes. The study by Yıldırım et al. (2016) focused on the synthesis, crystal structures, and spectroscopic analysis of this compound, using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods. This research provided detailed insight into the molecular geometries, intra- and inter-molecular interactions, and non-linear optical properties of the compound, laying the groundwork for its potential applications in material science and molecular engineering Yıldırım, M., Yıldırım, A., Macit, M., Agar, A., Paşaoǧlu, H., & Soylu, M. S. (2016). Synthesis, crystal structures, spectroscopic analysis and DFT calculations of 2-ethoxy-1-naphtaldehyde and (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline. Journal of Molecular Structure, 1118, 194-202..
Metal Ion Detection
Further research into the reactions of naphthalene derivatives has revealed their potential application in selective detection of metal ions. Aggrwal et al. (2021) discussed the reaction between 2,3-dibromonaphthalene-1,4-dione and related amines, leading to compounds capable of selectively detecting Hg and Ni ions. This opens avenues for using naphthalene derivatives, such as this compound, in environmental monitoring and remediation, particularly for detecting and quantifying heavy metal pollution in water sources Aggrwal, G., Salunke-Gawali, S., Gejji, S. P., Nikalje, M. D., Chakravarty, D., Verma, P., Gosavi-Mirkute, P., Harihar, S., Jadhav, M. S., & Puranik, V. (2021). Reactions of 2,3-Dibromonaphthalene-1,4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of the Hg2+ and Ni2+ Ions..
Antimicrobial and Anticonvulsant Agents
Compounds related to this compound have demonstrated significant antimicrobial activities. Thomas, Adhikari, and Shetty (2010) synthesized a series of naphthoylindole derivatives showing moderate to very good antibacterial and antifungal activities. This suggests potential for this compound derivatives in developing new antimicrobial agents Thomas, K. D., Adhikari, A. V., & Shetty, N. S. (2010). Design, synthesis and antimicrobial activities of some new quinoline derivatives carrying 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 45(9), 3803-3810.. Additionally, Pandey and Srivastava (2011) explored the anticonvulsant activities of Schiff bases derived from 3-aminomethyl pyridine, hinting at the neuroactive potential of naphthalene derivatives, which could be an interesting area for further research with this compound Pandey, S., & Srivastava, R. (2011). Synthesis and characterization of some heterocyclic schiff bases: potential anticonvulsant agents. Medicinal Chemistry Research, 20, 1091-1101..
Propiedades
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNVKJPIGQEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)


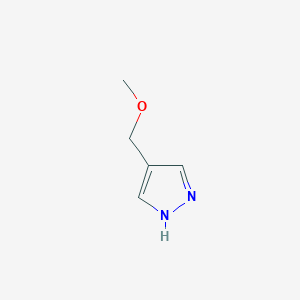
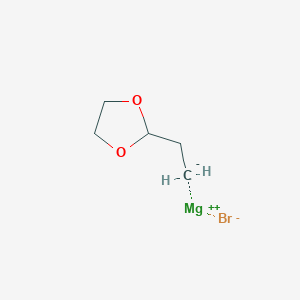

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)
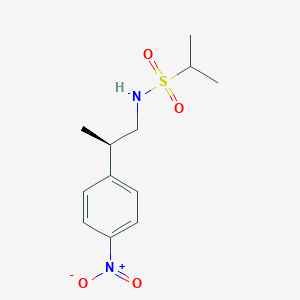
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)
